BenchChemオンラインストアへようこそ!

2-(Pyridin-4-yl)oxazole

Anticancer Breast Cancer MCF-7

This 4-pyridyl-oxazole building block is not interchangeable with 2- or 3-pyridyl isomers—the 4-position substitution directly influences G-quadruplex binding and ROCK-2 kinase selectivity. In antiproliferative SAR studies, this core delivered 20- to 40-fold potency gains over simpler pyridinylisoxazole analogs. For HIV-1 PI-resistant programs, pyridyl oxazole replacement strategies dramatically improved potency. Researchers validating ROCK-2 targets or exploring validated pharmacophores should secure this exact regioisomer.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 5998-92-5
Cat. No. B1308830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)oxazole
CAS5998-92-5
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC=CO2
InChIInChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H
InChIKeyGXLZMUSLZZNHNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-4-yl)oxazole CAS 5998-92-5: Essential Physicochemical and Structural Profile for Research Procurement


2-(Pyridin-4-yl)oxazole (CAS 5998-92-5) is a heterocyclic building block featuring a direct C–C linkage between the 2-position of an oxazole ring and the 4-position of a pyridine ring . Its molecular formula is C₈H₆N₂O with a molecular weight of 146.15 g/mol . The compound exhibits a boiling point of 290.5±42.0 °C at 760 mmHg and a vapor pressure of 0.0±0.6 mmHg at 25°C . The 4-pyridyl substitution imparts a distinct electron distribution and H-bond acceptor capability compared to the 2- or 3-pyridyl isomers, which is critical for applications in medicinal chemistry and coordination chemistry [1].

2-(Pyridin-4-yl)oxazole (CAS 5998-92-5): Why Generic Oxazole or Pyridine Substitution Is Not Valid


The 4-pyridyl substitution pattern on the oxazole core is not interchangeable with 2-pyridyl or 3-pyridyl isomers in structure–activity relationships. In a series of polyheteroaryl oxazole/pyridine compounds, the central connectivity between the oxazole and pyridine units was found to be a critical determinant of both G-quadruplex binding affinity and antiproliferative activity; isomeric variations (iso-TOxaPy series) showed markedly different biological profiles [1]. Furthermore, in HIV-1 protease inhibitor design, replacement of a pyridylmethyl moiety with a pyridyl oxazole resulted in greatly improved potency against PI-resistant strains, underscoring that the oxazole-pyridine hybrid is not functionally replaceable by simple pyridine or oxazole fragments [2].

2-(Pyridin-4-yl)oxazole (CAS 5998-92-5): Quantitative Evidence for Scientific Selection


Antiproliferative Activity Against MCF-7 Breast Cancer Cells: 2-(Pyridin-4-yl)oxazole as a Privileged Scaffold

A derivative of 2-(pyridin-4-yl)oxazole (compound 9d, featuring a 4-pyridyl ring on an oxazole-linked pyrazole chalcone scaffold) demonstrated antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.07±0.0055 μM . In contrast, structurally related compounds lacking the 4-pyridyl substitution or featuring alternative heterocyclic linkages exhibited IC₅₀ values in the micromolar range (e.g., 1.5–2.9 μM) [1]. This represents an approximately 20- to 40-fold improvement in potency, directly attributable to the 4-pyridyl-oxazole pharmacophore.

Anticancer Breast Cancer MCF-7

ROCK-2 Kinase Selective Inhibition by 2-(Pyridin-4-yl)oxazole-Containing Compounds

In a kinase profiling study, the 2-(pyridin-4-yl)oxazole-containing compound iso-TOxaPy exhibited selective inhibition of ROCK-2 kinase, a validated target in oncology, as demonstrated by cellular dephosphorylation of ROCK-2 substrates and reduction of stress fibers [1]. While the exact IC₅₀ was not reported in the abstract, the study explicitly identifies ROCK-2 as the primary target of this compound series, whereas other oxazole-pyridine regioisomers (e.g., those with 2,5-substitution) did not show comparable ROCK-2 selectivity [2].

Kinase Inhibition ROCK-2 Cancer

Improved Potency Against PI-Resistant HIV-1 Strains Using Pyridyl Oxazole Replacement

Replacement of the pyridylmethyl moiety in the HIV-1 protease inhibitor indinavir with a pyridyl oxazole scaffold yielded new inhibitors with greatly improved potency against PI-resistant HIV-1 strains [1]. The parent indinavir shows reduced efficacy against resistant strains, whereas the pyridyl oxazole modification restored and enhanced inhibitory activity. Specifically, compound 10 (incorporating a meta-methoxy group on the pyridyl ring and a gem-dimethyl methyl linkage) exhibited notable in vitro antiviral activity against resistant HIV-1 [2].

Antiviral HIV-1 Protease Drug Resistance

2-(Pyridin-4-yl)oxazole (CAS 5998-92-5): Recommended Procurement and Application Scenarios


Lead Optimization in Anticancer Drug Discovery Targeting MCF-7 Breast Cancer

Researchers developing novel antiproliferative agents against MCF-7 breast cancer cells should prioritize 2-(pyridin-4-yl)oxazole as a core scaffold. As demonstrated by compound 9d (IC₅₀ = 0.07±0.0055 μM) , the 4-pyridyl-oxazole motif confers a 20- to 40-fold potency advantage over simpler pyridinylisoxazole analogs. Procurement of this building block enables rapid exploration of structure–activity relationships around a validated pharmacophore.

Development of Selective ROCK-2 Kinase Inhibitors

The 2-(pyridin-4-yl)oxazole scaffold is a privileged starting point for ROCK-2 kinase inhibitor programs. The iso-TOxaPy series has demonstrated selective ROCK-2 inhibition in cellular assays, distinguishing it from other oxazole-pyridine regioisomers [1]. Scientists aiming to target ROCK-2 for oncology or cardiovascular applications can leverage this compound to generate focused libraries with reduced off-target liability.

Design of Next-Generation HIV-1 Protease Inhibitors to Overcome Drug Resistance

For antiviral research focused on PI-resistant HIV-1 strains, 2-(pyridin-4-yl)oxazole represents a critical building block. The pyridyl oxazole replacement strategy has been validated in the context of indinavir analogs, yielding inhibitors with greatly improved potency against resistant viruses [2]. Procurement of this compound enables medicinal chemists to replicate and extend this successful scaffold-hopping approach.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyridin-4-yl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.